2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid
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Overview
Description
2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid is a complex organic compound characterized by its unique structure, which includes a sulfonic acid group, a hydrazinyl group, and a dioxocyclohexa-dienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid typically involves multiple steps. One common approach is the reaction of a sulfonic acid derivative with a hydrazine derivative under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Caffeic acid quinone: An α,β-unsaturated monocarboxylic acid with similar structural features.
2-Hydroxy-1,4-benzoquinone: Shares the quinone structure and exhibits similar reactivity.
4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde: Another compound with a dioxocyclohexa-dienyl group.
Uniqueness
2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
65946-39-6 |
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Molecular Formula |
C12H10N2O6S |
Molecular Weight |
310.28 g/mol |
IUPAC Name |
2-[(2,3,4-trihydroxyphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C12H10N2O6S/c15-9-6-5-8(11(16)12(9)17)14-13-7-3-1-2-4-10(7)21(18,19)20/h1-6,15-17H,(H,18,19,20) |
InChI Key |
DZOKELHTDOWZFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C(=C(C=C2)O)O)O)S(=O)(=O)O |
Origin of Product |
United States |
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